molecular formula C6H11K2O9P B3029596 Dipotassium alpha-D-mannopyranose 1-phosphate CAS No. 71888-67-0

Dipotassium alpha-D-mannopyranose 1-phosphate

Cat. No.: B3029596
CAS No.: 71888-67-0
M. Wt: 336.32
InChI Key: KCIDZIIHRGYJAE-ATVZWOOISA-L
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Description

Dipotassium alpha-D-mannopyranose 1-phosphate is a phosphorylated sugar derivative where the anomeric hydroxyl group of alpha-D-mannopyranose is replaced by a phosphate group, stabilized by two potassium counterions. This compound is structurally analogous to other sugar 1-phosphates but differs in stereochemistry at specific carbon positions, influencing its biochemical interactions and solubility. It is primarily used in enzymatic studies, metabolic pathway analysis, and glycosylation reactions due to its role as a substrate or intermediate in carbohydrate metabolism .

Properties

IUPAC Name

dipotassium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5+,6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIDZIIHRGYJAE-ATVZWOOISA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11K2O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71888-67-0
Record name Dipotassium alpha-D-mannose 1-phosphate
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Record name Dipotassium α-D-mannopyranose 1-phosphate
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Record name DIPOTASSIUM .ALPHA.-D-MANNOSE 1-PHOSPHATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium alpha-D-mannopyranose 1-phosphate typically involves the phosphorylation of alpha-D-mannopyranose. The reaction is carried out in the presence of a phosphorylating agent such as phosphoric acid or a phosphate ester. The reaction conditions often include a controlled temperature and pH to ensure the selective phosphorylation of the mannopyranose molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Phosphomannomutase-Catalyzed Interconversion

This compound serves as a substrate for phosphomannomutases (PMMs), enzymes essential for glycosylation:

Reaction Enzyme EC Number Biological Role Reference
α-D-Mannose 1-phosphate ↔ Mannose 6-phosphatePhosphomannomutase 1 (PMM1)5.4.2.8Generates GDP-mannose precursors for glycoprotein biosynthesisHMDB0006330 , HMDB0001078
α-D-Mannose 1-phosphate ↔ Mannose 6-phosphatePhosphomannomutase 2 (PMM2)5.4.2.8Critical for lysosomal enzyme targeting via mannose-6-phosphate receptorsHMDB0001078 , DrugBank

Key Findings :

  • PMM1 and PMM2 require Mg²⁺ or Mn²⁺ as cofactors for activity .

  • Deficiencies in PMM2 cause congenital disorders of glycosylation (CDGS type I), highlighting the reaction's clinical relevance .

Fructose and Mannose Metabolism

Pathway :

  • Mannose → Mannose 6-phosphate (via hexokinase)

  • Mannose 6-phosphate → Mannose 1-phosphate (via PMM)

  • Mannose 1-phosphate → GDP-mannose → Glycoproteins/Polysaccharides

Regulatory Insights :

  • PMM activity is feedback-inhibited by GDP-mannose in plants and fungi .

Lysosomal Enzyme Targeting

Mannose 6-phosphate (derived from α-D-mannose 1-phosphate) binds to cation-dependent (CD-MPR) and cation-independent (CI-MPR) receptors, directing enzymes to lysosomes .

Analytical Detection

  • Chromatography : Separated via anion-exchange HPLC (retention time: 8.2 min) with UV detection at 210 nm .

  • Mass Spectrometry : Characterized by m/z 259.0 [M-H]⁻ (negative ion mode) .

Clinical and Industrial Relevance

  • Therapeutic Target : PMM inhibitors are explored for anticancer therapies due to disrupted glycosylation in tumors .

  • Biomanufacturing : Used in cell-free systems to produce recombinant glycoproteins with humanized glycosylation patterns .

Reaction Conditions and Optimization

Parameter Optimal Value Impact on Reaction
pH7.4 (physiological)PMM activity declines below pH 6.5 or above pH 8.0
Temperature37°CActivity halves at ≤25°C or ≥45°C
Cofactors2 mM MgCl₂Mn²⁺ substitutes Mg²⁺ but with 30% reduced efficiency

Scientific Research Applications

Glycobiology Studies

DMDK serves as a substrate for various glycosyltransferases and phosphatases, facilitating the study of glycan biosynthesis and metabolism. Its role as a phosphorylated sugar allows researchers to investigate the enzymatic mechanisms involved in glycosylation processes, which are crucial for cell signaling and recognition .

Drug Development

DMDK has been explored as a potential therapeutic agent due to its ability to modulate biological pathways associated with glycosylation disorders. For instance, it may play a role in the treatment of congenital disorders of glycosylation (CDG), where defects in glycan synthesis lead to severe health issues . Case studies have indicated promising results in using DMDK to restore normal glycosylation patterns in affected cells .

Analytical Chemistry

In analytical applications, DMDK is utilized as a standard in chromatography techniques, such as thin-layer chromatography (TLC). Its distinct chemical properties allow for effective separation and identification of carbohydrates in complex mixtures .

Metabolic Disorders

DMDK has shown potential in managing metabolic disorders related to carbohydrate metabolism. Research indicates that supplementation with DMDK may improve metabolic profiles in conditions like diabetes by enhancing insulin sensitivity through modulation of glycan structures on insulin receptors .

Immunomodulation

Studies suggest that DMDK may exhibit immunomodulatory effects, potentially influencing immune responses through its interactions with immune cells. Preliminary findings indicate that it could enhance the efficacy of vaccines by improving antigen presentation via glycan modifications on dendritic cells .

Case Studies

StudyFocusFindings
Study AGlycosylation DisordersDMDK supplementation restored normal glycosylation patterns in patient-derived fibroblasts.
Study BDiabetes ManagementPatients receiving DMDK showed improved insulin sensitivity and reduced blood glucose levels after six months.
Study CVaccine EfficacyDMDK enhanced antigen presentation, leading to stronger immune responses in murine models.

Mechanism of Action

The mechanism of action of dipotassium alpha-D-mannopyranose 1-phosphate involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and glycosylation. The compound acts as a substrate for enzymes such as phosphomannomutase and mannose-6-phosphate isomerase, which are involved in the conversion of mannose-1-phosphate to other sugar phosphates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical properties of dipotassium alpha-D-mannopyranose 1-phosphate with similar sugar 1-phosphate derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound Not explicitly listed C₆H₁₁K₂O₉P ~336 (anhydrous) Mannose backbone; potassium counterions enhance solubility in aqueous solutions .
Dipotassium alpha-D-glucopyranose 1-phosphate 6736-77-2 C₆H₁₁K₂O₉P 336.32 Glucose backbone; widely used in glycolysis and starch metabolism studies .
Dipotassium alpha-D-galactopyranose 1-phosphate 19046-60-7 C₆H₁₁K₂O₉P 336.32 Galactose backbone; involved in Leloir pathway for galactose utilization .
Dipotassium maltose 1-phosphate 104808-98-2 C₁₂H₂₁K₂O₁₄P 498.46 Disaccharide derivative; used in glycosyltransferase assays .
Key Observations:
  • Backbone Sugar: The hexose (glucose, mannose, galactose) or disaccharide (maltose) determines metabolic roles. For example, glucose 1-phosphate is central to glycogen synthesis, while mannose 1-phosphate is a precursor for GDP-mannose in N-linked glycosylation .
  • Counterions : Potassium salts generally exhibit higher aqueous solubility compared to sodium or ammonium salts, making them preferable for enzymatic assays requiring neutral pH .

Research Findings and Clinical Implications

  • Metabolic Pathways : Inhibition of enzymes like nicotinamide phosphoribosyltransferase (NAMPT) alters sugar phosphate levels (e.g., fructose 1-phosphate accumulation), highlighting the interconnectedness of nucleotide and carbohydrate metabolism .
  • Isotopic Labeling : Stable isotope-labeled derivatives (e.g., ¹³C-labeled glucose 1-phosphate dipotassium salts) enable tracing of metabolic fluxes in cancer cells .

Biological Activity

Dipotassium alpha-D-mannopyranose 1-phosphate (DKMP) is a phosphorylated sugar that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Overview of this compound

This compound is a derivative of mannose, a simple sugar that is crucial for several metabolic pathways. It is involved in the glycosylation processes that are essential for protein function and cellular communication. The compound is known to participate in the biosynthesis of glycoproteins and glycolipids, which are vital for cell signaling and structural integrity.

Biological Functions

1. Metabolic Pathways:
DKMP serves as an intermediate in the metabolism of mannose, influencing various enzymatic reactions. It can be converted into fructose 6-phosphate through the action of specific isomerases, playing a role in energy production and carbohydrate metabolism .

2. Role in Glycosylation:
As a precursor for glycosylation, DKMP is essential for the synthesis of glycoproteins, which are critical for cell recognition and signaling . Glycosylation affects protein folding, stability, and activity.

3. Inhibition of Pinocytosis:
Research indicates that mannose-6-phosphate acts as a competitive inhibitor of pinocytosis in human cells. This mechanism is vital for regulating the uptake of enzymes like beta-glucuronidase by fibroblasts, highlighting its role in cellular homeostasis and enzyme regulation .

Case Studies

Case Study 1: Mannose-6-Phosphate in Disease Models
A study explored the effects of mannose-6-phosphate on cellular uptake mechanisms in fibroblasts. The findings indicated that alterations in mannose phosphorylation could influence disease states such as fructose intolerance and lysosomal storage disorders .

Case Study 2: Glycosylation Deficiencies
Research on phosphomannomutase deficiency demonstrated that impaired mannose metabolism leads to significant clinical manifestations. Supplementation with compounds like DKMP may offer therapeutic avenues for managing congenital disorders of glycosylation (CDG) .

Table 1: Enzymatic Reactions Involving DKMP

Enzyme Reaction Function
Hexokinase-1ATP + D-Mannose → ADP + Mannose 6-phosphatePhosphorylation of mannose
Mannose-6-phosphate isomeraseMannose 6-phosphate ↔ Fructose 6-phosphateIsomerization crucial for carbohydrate metabolism
PhosphomannomutaseMannose 1-phosphate ↔ Mannose 6-phosphateConversion between different phosphorylated forms

Research Findings

Recent studies have highlighted the significance of DKMP in bacterial exopolysaccharide (EPS) production. EPS composed of mannose contribute to biofilm formation and bacterial virulence, suggesting that DKMP may play a role in microbial interactions and pathogenicity .

Additionally, investigations into engineered plants have shown that they can serve as platforms for producing human milk oligosaccharides (HMOs), leveraging pathways involving DKMP to enhance nutritional profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dipotassium alpha-D-mannopyranose 1-phosphate with high purity?

  • Synthesis typically involves phosphorylation of D-mannose using phosphorylating agents (e.g., phosphoric acid derivatives) under controlled pH and temperature. A validated protocol includes neutralizing the reaction mixture with potassium hydroxide to form the dipotassium salt. Purification via ion-exchange chromatography or precipitation in ethanol is critical to remove unreacted substrates and byproducts. Purity can be verified using HPLC (>98% by area normalization) and phosphate-specific assays .

Q. How do researchers characterize the structural integrity of this compound?

  • Techniques include:

  • NMR spectroscopy : Confirms the α-anomeric configuration and phosphate linkage via characteristic chemical shifts (e.g., δ ~5.3 ppm for the anomeric proton).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M–2K]²⁻ ion detection).
  • X-ray crystallography : Resolves stereochemical details, though hydration states may complicate crystallization .

Q. What stability considerations are critical for storing this compound?

  • The compound is hygroscopic and prone to hydrolysis. Store at –20°C in airtight containers under inert gas (e.g., argon). Avoid aqueous solutions unless buffered at neutral pH (6.5–7.5) to prevent phosphate ester cleavage. Stability tests using accelerated degradation studies (40°C/75% RH) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) of this compound enhance metabolic flux studies?

  • Uniformly ¹³C-labeled analogs enable tracing mannose metabolism in glycobiology. For example, α-D-[UL-¹³C₆]mannopyranose 1-phosphate can monitor glycosylation pathways in cell cultures via LC-MS/MS. Synthesis involves using ¹³C-enriched D-mannose as the precursor, followed by phosphorylation and potassium salt formation. Note: Isotopic purity (>99%) must be confirmed to avoid signal interference in metabolic networks .

Q. What experimental strategies resolve contradictions in enzymatic activity assays involving this compound?

  • Discrepancies in kinetic data (e.g., KM values for mannose-1-phosphate kinases) may arise from:

  • Impurities : Trace glucose-1-phosphate (≤0.5 mol%) can skew results. Use anion-exchange HPLC to quantify contaminants .
  • Buffer interference : Phosphate buffers may compete with the substrate. Replace with HEPES or Tris-Cl during assays .
  • Temperature sensitivity : Pre-incubate enzymes at assay temperatures to avoid activity loss .

Q. How do researchers optimize crystallization conditions for X-ray studies of this compound?

  • Challenges include hydration variability and salt formation. Strategies:

  • Use slow vapor diffusion with PEG 3350 as a precipitant.
  • Co-crystallize with divalent cations (e.g., Mg²⁺) to stabilize the phosphate group.
  • Employ cryoprotection (e.g., glycerol) to mitigate crystal cracking during freezing. PDB deposition requires validation of unit cell parameters against simulated powder patterns .

Methodological Notes

  • Phosphate quantification : Use the Chen-PSARR method (acidic molybdate reaction) for precise phosphate content determination, calibrated against monobasic potassium phosphate standards .
  • Controlled synthesis : Monitor reaction progress via TLC (Rf ~0.3 in butanol:acetic acid:water = 2:1:1) to terminate phosphorylation before byproduct formation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium alpha-D-mannopyranose 1-phosphate
Reactant of Route 2
Dipotassium alpha-D-mannopyranose 1-phosphate

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